Trimethyl(nonafluorobutyl)stannane
Description
Trimethyl(nonafluorobutyl)stannane is an organotin compound featuring a trimethyltin group bonded to a perfluorinated butyl chain (C₄F₉). Organotin compounds like this are critical in cross-coupling reactions (e.g., Stille coupling) due to their ability to transfer organic groups to metal catalysts . The nonafluorobutyl substituent enhances thermal stability and electronegativity compared to non-fluorinated analogs, making it valuable in materials science and photovoltaics .
Properties
CAS No. |
876903-01-4 |
|---|---|
Molecular Formula |
C7H9F9Sn |
Molecular Weight |
382.84 g/mol |
IUPAC Name |
trimethyl(1,1,2,2,3,3,4,4,4-nonafluorobutyl)stannane |
InChI |
InChI=1S/C4F9.3CH3.Sn/c5-1(6)2(7,8)3(9,10)4(11,12)13;;;;/h;3*1H3; |
InChI Key |
AMDQDUTZYZYKKZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl(nonafluorobutyl)stannane typically involves the reaction of trimethyltin chloride with nonafluorobutyl lithium. The reaction is carried out in an inert atmosphere, usually under argon or nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at low temperatures to ensure complete conversion and to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(nonafluorobutyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The nonafluorobutyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The tin atom can be oxidized to form higher oxidation state compounds.
Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and organometallic compounds. These reactions are typically carried out in organic solvents such as tetrahydrofuran (THF) or dichloromethane.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various organotin compounds with different functional groups.
Oxidation Reactions: Products include tin oxides and other higher oxidation state tin compounds.
Reduction Reactions: Products include lower oxidation state tin compounds.
Scientific Research Applications
Trimethyl(nonafluorobutyl)stannane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of trimethyl(nonafluorobutyl)stannane involves its interaction with various molecular targets. The tin atom can form strong bonds with carbon, oxygen, and nitrogen atoms, making it a versatile reagent in chemical reactions. The nonafluorobutyl group provides stability and enhances the compound’s reactivity. The pathways involved in its mechanism of action include nucleophilic substitution, oxidative addition, and reductive elimination.
Comparison with Similar Compounds
Structural and Molecular Properties
| Compound | Molecular Formula | Molecular Weight | CAS Registry Number | Key Structural Features |
|---|---|---|---|---|
| Trimethyl(nonafluorobutyl)stannane | C₇H₉F₉Sn | ~404.3* | Not provided | Perfluorobutyl chain (C₄F₉), trimethyltin |
| Trimethylbenzylstannane | C₁₀H₁₆Sn | 254.944 | 4314-94-7 | Benzyl group (C₆H₅CH₂), trimethyltin |
| Trimethyl(pentafluoroethyl)stannane | C₅H₉F₅Sn | ~307.8* | Not provided | Pentafluoroethyl group (C₂F₅), trimethyltin |
| (3-Chlorophenyl)trimethylstannane | C₉H₁₃ClSn | 271.34 | Not provided | 3-Chlorophenyl substituent, trimethyltin |
*Estimated based on analogous structures.
Key Observations :
- Fluorination Impact: The perfluorinated chains (C₄Fₙ) in this compound increase molecular weight and stability compared to non-fluorinated analogs like Trimethylbenzylstannane .
This compound
- Reactivity: Likely participates in Stille coupling, transferring the nonafluorobutyl group to catalytic intermediates. Fluorinated stannanes often require milder conditions due to their electron-deficient nature .
- Applications: Potential use in synthesizing fluorinated organic materials, such as dyes for solar cells (similar to stannane 44 in ) .
Trimethylbenzylstannane
- Reactivity : Transfers benzyl groups in coupling reactions. Less electrophilic than fluorinated analogs, requiring harsher conditions .
- Applications : Intermediate in pharmaceutical and agrochemical synthesis .
Trimethyl(pentafluoroethyl)stannane
- Reactivity: Reacts with oxygen, necessitating inert storage conditions. Its shorter fluorinated chain may reduce thermal stability compared to nonafluorobutyl derivatives .
- Applications : Specialty fluoropolymer production .
(3-Chlorophenyl)trimethylstannane
- Reactivity : Chlorine substituents enhance oxidative stability. Used as a surrogate in enantioselective synthesis studies .
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